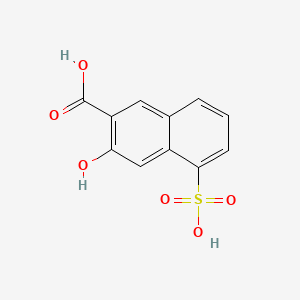

3-Hydroxy-5-sulfo-2-naphthoic acid

Description

Contextualization within Aromatic Hydroxy-Sulfo Acid Research

Aromatic hydroxy-sulfo acids are a cornerstone of industrial organic synthesis. The sulfonic acid group, being a strong acid, imparts significant water solubility to otherwise sparingly soluble aromatic compounds. drugbank.comechemi.com This characteristic is fundamental in the dye industry, allowing for the application of dyes in aqueous media. psiberg.com Furthermore, the hydroxyl and carboxylic acid groups serve as reactive sites for further chemical modification, particularly in coupling reactions to form complex molecules like azo dyes. psiberg.comiipseries.org Research in this area often focuses on leveraging these functional groups to create novel materials, catalysts, and pharmaceutical intermediates. drugbank.comnih.gov The interplay between the electron-withdrawing sulfo group and the electron-donating hydroxyl group on the naphthalene (B1677914) ring system influences the molecule's reactivity and spectroscopic properties, a key area of study in physical organic chemistry.

Foundational Research Trajectories of 3-Hydroxy-5-sulfo-2-naphthoic Acid

Current Research Landscape and Unaddressed Scientific Questions for this compound

The current research landscape for this compound itself is surprisingly sparse. Its primary identity remains that of a well-established industrial intermediate. ontosight.ailookchem.com Consequently, contemporary research often focuses on the final products derived from it, rather than the intermediate itself. However, this points to several unaddressed scientific questions and opportunities:

Advanced Materials: While its use in synthesizing supramolecular assemblies and nanomaterials has been suggested, dedicated studies exploring this potential are lacking. ontosight.ai Can the specific arrangement of its functional groups be exploited to create novel metal-organic frameworks (MOFs) or functional polymers with unique optical or electronic properties?

Coordination Chemistry: The molecule possesses multiple potential coordination sites (carboxylate, hydroxyl, and sulfonate). A systematic study of its coordination chemistry with various metal ions could reveal new complexes with interesting catalytic or magnetic properties.

Sustainable Synthesis: The traditional synthesis routes for dye intermediates often involve harsh conditions. Research into developing greener, more sustainable synthetic pathways to produce this compound could be a valuable contribution.

Analytical Methods: While standard techniques like HPLC can be used for analysis, the development of novel sensors or selective analytical methods for its detection in industrial effluents or complex mixtures could be beneficial. avantorsciences.com

Scope and Academic Objectives of the Proposed Research on this compound

Based on the current landscape, a focused academic research program on this compound could be highly valuable. The primary objective would be to characterize its chemical potential beyond its traditional role as a dye intermediate.

The scope of such research would include:

Systematic Investigation of Synthesis: Optimizing existing synthetic routes and exploring novel, more environmentally benign methodologies.

Exploration of Coordination Chemistry: Synthesizing and characterizing coordination complexes with a range of transition metals and lanthanides, and evaluating their potential applications in catalysis and materials science.

Development of Novel Derivatives: Using the carboxylic acid and hydroxyl groups as handles for further functionalization to create new classes of compounds for biological screening or materials applications.

Physicochemical Characterization: Conducting in-depth photophysical and electrochemical studies to fully understand the influence of the substituent groups on the naphthalene core's electronic structure and properties.

This proposed research aims to elevate this compound from a mere industrial commodity to a versatile platform molecule for advanced chemical research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₈O₆S |

| Molecular Weight | 268.24 g/mol chembk.com |

| CAS Number | 86-64-6 alfa-chemistry.com |

| Appearance | Crystalline Solid |

| Melting Point | ~250-260 °C ontosight.ai |

| Solubility | Slightly soluble in water ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

86-64-6 |

|---|---|

Molecular Formula |

C11H8O6S |

Molecular Weight |

268.24 g/mol |

IUPAC Name |

3-hydroxy-5-sulfonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O6S/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |

InChI Key |

WKOROMVLBVSPRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Methodologies for 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Established Synthetic Routes to 3-Hydroxy-5-sulfo-2-naphthoic Acid and Precursors

The traditional synthesis of this compound is a multi-step process that begins with readily available precursors and involves key chemical transformations, including sulfonation and carboxylation.

Multi-Step Organic Synthesis Strategies

The primary industrial synthesis of this compound originates from β-naphthol. The process involves two key sequential reactions:

Sulfonation of β-Naphthol: The initial step is the sulfonation of β-naphthol. This is typically achieved by reacting β-naphthol with concentrated sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for controlling the regioselectivity of the sulfonation. The sulfonation of 2-naphthol (B1666908) can lead to a mixture of various sulfonic acid derivatives, including 2-naphthol-6-sulfonic acid (Schaeffer's acid), 2-naphthol-8-sulfonic acid (Crocein acid), and disulfonic acids like 2-naphthol-3,6-disulfonic acid (R-acid) and 2-naphthol-6,8-disulfonic acid (G-acid). nih.govyoutube.com To favor the formation of the desired precursor for this compound, which is 2-naphthol-6-sulfonic acid (Schaeffer's acid), the reaction is typically carried out at a controlled temperature of about 100°C. youtube.com

Kolbe-Schmitt Carboxylation: The subsequent step involves the carboxylation of the sulfonated naphthol precursor, a reaction known as the Kolbe-Schmitt reaction. tandfonline.comwikipedia.orgbyjus.com In this reaction, the sodium salt of 2-naphthol-6-sulfonic acid (sodium Schaeffer's salt) is heated under pressure with carbon dioxide. tandfonline.comwikipedia.orgbyjus.com The regiochemistry of this carboxylation is highly sensitive to temperature. tandfonline.comwikipedia.org The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide. tandfonline.comwikipedia.orgbyjus.com Theoretical studies on the Kolbe-Schmitt reaction of sodium 2-naphthoxide have shown that the formation of different isomers is competitive, with the reaction pathway leading to the 3-hydroxy-2-naphthoate being one of the possibilities. rsc.orgresearchgate.net The industrial synthesis of 3-hydroxy-2-naphthoic acid utilizes this temperature sensitivity to control the product outcome. tandfonline.comwikipedia.orgbyjus.com A similar principle is applied to the carboxylation of the sulfonated analogue.

Reaction Condition Optimization for Enhanced Yields and Purity

The efficiency and purity of the final product are highly dependent on the careful optimization of reaction conditions in both the sulfonation and carboxylation steps.

Table 1: Key Parameters for the Synthesis of this compound

| Step | Parameter | Typical Conditions | Impact on Yield and Purity |

| Sulfonation | Temperature | ~100°C youtube.com | Controls the isomeric distribution of sulfonic acids. Higher temperatures can lead to the formation of di- and tri-sulfonic acids. |

| Sulfonating Agent | Concentrated Sulfuric Acid youtube.com | The concentration and ratio of the acid affect the extent of sulfonation. | |

| Reaction Time | Several hours | Ensures complete reaction but prolonged times can lead to side products. | |

| Purification of Precursor | Isolation Method | Salting out, treatment with activated carbon youtube.com | Removes unreacted 2-naphthol and by-products like 6,6'-oxybis(2-naphthalene sulfonic acid). youtube.com |

| Kolbe-Schmitt Carboxylation | Temperature | 120-150°C | Crucial for directing the carboxylation to the desired position. |

| Pressure | High pressure (e.g., 100 atm) tandfonline.comwikipedia.org | Increases the concentration of CO2 in the reaction medium, driving the equilibrium towards the carboxylated product. | |

| Catalyst | None (reaction of the sodium salt) | The reaction is typically carried out with the alkali metal salt of the phenol. | |

| Purification of Final Product | Isolation Method | Acidification and filtration | The product is precipitated from the reaction mixture by acidification. |

Novel and Green Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. While specific green routes for this compound are not widely reported, general advancements in sulfonation and carboxylation technologies offer potential for greener alternatives.

Catalytic Synthesis Methodologies

Research into catalytic sulfonation aims to replace the use of large quantities of corrosive sulfuric acid.

Iron(III) Chloride Catalysis: A three-component reaction of naphthols, sulfur dioxide, and aryldiazonium tetrafluoroborates catalyzed by iron(III) chloride has been developed for the synthesis of sulfonated naphthols. rsc.org This method proceeds through a radical process via direct C-H functionalization. rsc.org

Boric Acid Catalysis: The use of boric acid or its salts as a catalyst in the sulfonation of beta-naphthol has been shown to increase the yield and quality of the resulting mixed sulfonic acids. google.com

Sulfonic Acid Functionalized Catalysts: Solid acid catalysts, such as sulfonic acid functionalized poly(2-naphthol), have been fabricated and used for various organic transformations. researchgate.net Similar catalytic systems could potentially be developed for regioselective sulfonation. Propyl-sulfonic acid-functionalized nanoparticles have also been explored as solid acid catalysts. scirp.org

Environmentally Benign Synthesis Protocols

Efforts to develop greener synthesis protocols focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

Sustainable Sulfonation: A sustainable one-step strategy for the synthesis of aryl sulfonic acids using halides and thiourea (B124793) dioxide as a sulfur dioxide surrogate under air has been reported. rsc.orgrsc.org This method avoids the use of concentrated sulfuric acid and employs air as a green oxidant. rsc.orgrsc.org

Solvent-Free and Water-Based Reactions: The use of water as a solvent in the synthesis of sulfonamides and sulfonate carboxylic acid derivatives has been explored as a green alternative to organic solvents. researchgate.netmdpi.com The Kolbe-Schmitt reaction can also be influenced by the choice of solvent, with studies investigating homogeneous carboxylation in solvents like DMSO. mdpi.com Research into performing the carboxylation of 2-naphthol with supercritical CO2 in the presence of K2CO3 aims to eliminate the use of strong alkali and organic solvents. scirp.org

One-Pot Syntheses: The development of one-pot procedures, such as the synthesis of sulfonamides from unactivated acids and amines via decarboxylative halosulfonylation, can reduce the number of reaction and purification steps, leading to a more efficient and less wasteful process. nih.govacs.org

Derivatization and Functionalization Strategies of this compound

The presence of three distinct functional groups—hydroxyl, carboxylic acid, and sulfonic acid—makes this compound a versatile building block for the synthesis of a wide range of derivatives.

Azo Coupling: The most significant application of this compound is in the synthesis of azo dyes. The hydroxyl group activates the naphthalene (B1677914) ring, and the coupling with diazonium salts typically occurs at the position adjacent to the hydroxyl group. This reaction is fundamental to the production of a vast array of colors for textiles and other applications. ontosight.ai The general process involves the diazotization of a primary aromatic amine followed by coupling with the naphthol derivative under controlled pH conditions. wpmucdn.comunb.caresearchgate.net

Esterification: The carboxylic acid and sulfonic acid groups can undergo esterification.

Carboxylic Acid Esterification: Standard esterification methods can be applied to the carboxylic acid group.

Sulfonic Acid Esterification: The esterification of sulfonic acids can be achieved by reacting them with orthoformates, such as trimethyl or triethyl orthoformate. tandfonline.comtandfonline.commdma.ch Another method involves the reaction with an ester of phosphoric acid or an adduct of a strong acid ester with an amide like dimethylformamide. google.com Theoretical studies have also investigated the mechanism of sulfonic acid esterification with alcohols. rsc.org

Amidation: The carboxylic acid and sulfonic acid groups can be converted to amides.

Carboxylic Acid Amidation: The carboxylic acid can be activated and reacted with amines to form amides.

Sulfonic Acid Amidation (Sulfonamides): Sulfonamides can be formed from sulfonic acids. One-pot methods using triphenylphosphine/N-chlorobenzotriazole systems have been developed for the efficient amidation of sulfonic acids. tandfonline.com Sulfamic acids (amidosulfonic acids) can be prepared by treating urea (B33335) with a mixture of sulfur trioxide and sulfuric acid. atamanchemicals.com

Other Functionalizations:

Reaction of the Hydroxyl Group: The hydroxyl group can be a site for further reactions, such as etherification.

Conversion to Amino Group: The hydroxyl group can be converted to an amino group. For instance, heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) in the presence of a catalyst like zinc chloride can produce 3-amino-2-naphthoic acid. orgsyn.org A similar reaction could potentially be applied to the sulfonated derivative.

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of this compound is the primary site for the synthesis of ester and amide derivatives. These reactions are fundamental in modifying the compound's solubility, reactivity, and integration capabilities.

Esterification is typically achieved through reaction with various alcohols under acidic conditions or by using a dehydrating agent. For instance, the synthesis of diesters has been demonstrated by reacting the closely related 3-hydroxy-2-naphthoic acid with hydroxyl-terminated diols. A common laboratory and industrial method involves the reaction with an alcohol in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to facilitate the removal of water and drive the reaction toward the ester product. Another pathway could involve the carbonylation of a halogenated precursor in the presence of an alcohol and a metal catalyst, a method used for preparing esters of other hydroxynaphthoic acids. acs.org

Amidation involves the condensation of the carboxylic acid group with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is often activated first. A standard procedure involves converting the carboxylic acid to a more reactive acyl chloride by treating it with an agent like thionyl chloride. orientjchem.org This intermediate, 3-hydroxy-2-naphthoyl chloride, can then readily react with an amine to form the corresponding amide with high yield. orientjchem.org This method is adaptable for producing a variety of amide derivatives, including those with complex functionalities like benzimidazolone groups, which are important in pigment chemistry. orientjchem.org

Table 1: Synthesis of Ester and Amide Derivatives

| Derivative Type | Reaction | Reagents & Conditions | Product Class |

|---|---|---|---|

| Ester | Esterification | Alcohol (e.g., ethylene (B1197577) glycol), dehydrating agent/acid catalyst (e.g., trifluoromethanesulfonic acid), reflux. | Naphthoic acid ester |

| Amide | Amidation via Acyl Chloride | 1. Thionyl chloride to form acyl chloride. 2. Primary or secondary amine (e.g., 5-aminobenzimidazolone). orientjchem.org | Naphthamide |

Coupling Reactions for Complex Molecule Integration

The electron-rich naphthalene ring of this compound, activated by the strongly electron-donating hydroxyl group, is highly susceptible to electrophilic substitution reactions, most notably azo coupling. This reaction is a cornerstone for the synthesis of a vast range of azo dyes and pigments. rsc.orgresearchgate.net

The process begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to produce a diazonium salt. osti.gov This highly reactive diazonium salt then acts as an electrophile in a subsequent azo coupling reaction with this compound. osti.gov The coupling typically occurs at the 4-position, which is ortho to the activating hydroxyl group and para to the sulfonic acid group, leading to the formation of a stable azo compound (–N=N–) linking the two aromatic systems. rsc.org The sulfonic acid and carboxylic acid groups enhance the water solubility and binding properties of the resulting dyes. osti.gov

Beyond traditional azo coupling, multi-component reactions offer pathways to more complex structures. A one-pot, three-component reaction involving 3-hydroxy-2-naphthoic acid, an aromatic aldehyde, and acetonitrile (B52724) in the presence of chlorosulfonic acid has been shown to produce 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acids, demonstrating a sophisticated method for integrating arylmethyl groups onto the naphthalene scaffold.

Table 2: Coupling Reactions for Complex Molecule Integration

| Reaction Type | Description | Key Reagents | Resulting Structure |

|---|---|---|---|

| Azo Coupling | Diazotization of an aromatic amine followed by coupling with the naphthoic acid. osti.gov | 1. Aromatic amine, NaNO₂, HCl (0-5°C). 2. This compound. | Azo-linked compound (dye/pigment). |

| Three-Component Reaction | One-pot synthesis to add a functionalized arylmethyl group. | Aromatic aldehyde, acetonitrile, chlorosulfonic acid. | 4-(Acetylaminoarylmethyl) derivative. |

Polymerization and Material Precursor Syntheses

While prominently used as a building block for dyes, the bifunctional nature of this compound—possessing both a hydroxyl and a carboxylic acid group—makes it a viable monomer for condensation polymerization. These functional groups can react to form polyesters or, with appropriate co-monomers, polyamides.

The direct polymerization of sulfonated monomers is a key strategy for producing sulfonated aromatic polymers . These materials are of significant interest for applications requiring high thermal stability and ionic conductivity, such as proton exchange membranes (PEMs) for fuel cells. By incorporating a monomer like this compound into a polymer backbone, the sulfonic acid group becomes a pendant moiety. This structure provides several advantages over post-sulfonation of a pre-formed polymer, including precise control over the degree and position of sulfonation, which avoids potential side reactions like cross-linking or chain degradation.

The presence of flexible side chains between the polymer backbone and the sulfonic acid groups can enhance the formation of distinct hydrophilic and hydrophobic domains. This nanophase separation is crucial for creating efficient ion transport channels, improving proton conductivity while maintaining the dimensional stability of the material. osti.gov Therefore, this compound can be considered a precursor for advanced functional polymers where its unique combination of functional groups contributes to the final material's properties.

Table 3: Potential Polymerization and Material Applications

| Polymer Type | Polymerization Method | Co-monomer (Example) | Key Feature Conferred by Monomer | Potential Application |

|---|---|---|---|---|

| Polyester | Condensation Polymerization | Diol (e.g., Ethylene Glycol) | Pendant Sulfonic Acid Groups | Water-soluble or ion-exchange resin |

| Polyamide | Condensation Polymerization | Diamine | Pendant Sulfonic Acid Groups | High-performance functional polymer |

| Aromatic Polymer | Direct Polymerization | Dihalobenzophenone, Biphenol | Hydrophilicity, Ionic Conductivity | Proton Exchange Membrane (PEM) |

Advanced Spectroscopic and Mechanistic Elucidation of 3 Hydroxy 5 Sulfo 2 Naphthoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Analysis

The comprehensive characterization of 3-Hydroxy-5-sulfo-2-naphthoic acid's molecular structure is achieved through a combination of high-resolution spectroscopic methods. Each technique provides complementary information regarding its electronic structure, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and dynamic behavior of this compound. While specific spectral data for this exact compound is not extensively published, predictions can be made based on analogous structures such as hydroxynaphthoic acids and sulfonated aromatic compounds. chemicalbook.comresearchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring. The electron-withdrawing effects of the sulfonic acid and carboxylic acid groups, and the electron-donating effect of the hydroxyl group, will influence their chemical shifts. The protons on the ring containing the substituents will show complex splitting patterns due to spin-spin coupling. The acidic protons of the hydroxyl, carboxylic acid, and sulfonic acid groups would typically appear as broad singlets, and their observation may depend on the solvent used (e.g., DMSO-d₆) and its acidity.

A significant aspect of the chemistry of hydroxy-naphthoic acids is the potential for tautomerism. nih.gov this compound can theoretically exist in keto-enol or quinone-hydroquinone tautomeric forms. These equilibria are often dynamic processes that can be studied using variable-temperature NMR. youtube.comyoutube.com Changes in the chemical shifts and the coalescence of specific proton signals as the temperature is varied can provide thermodynamic and kinetic data about the interconversion between tautomers. youtube.com For instance, the protonation of the carbonyl oxygen in the keto form is a key step in the acid-catalyzed tautomerization mechanism. youtube.comyoutube.com

The ¹³C NMR spectrum would provide further structural confirmation, with characteristic signals for the carboxyl carbon, the carbons bonded to the hydroxyl and sulfo groups, and the remaining aromatic carbons. The precise chemical shifts would be indicative of the predominant tautomeric form in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons, with complex splitting patterns. Protons closer to the electron-withdrawing SO₃H group are expected to be further downfield. |

| ¹H | > 10 | Acidic protons (-OH, -COOH, -SO₃H). Often broad and may exchange with solvent. |

| ¹³C | 110 - 150 | Aromatic carbons. |

| ¹³C | > 160 | Carbonyl carbon of the carboxylic acid group. |

Advanced Infrared and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers detailed insights into the functional groups and bonding arrangements within the molecule. Experimental and computational studies on related molecules like 1-hydroxy-2-naphthoic acid provide a strong basis for interpreting the spectra of its sulfonated derivative. researchgate.netniscair.res.in

The FT-IR and FT-Raman spectra would be dominated by characteristic vibrations of the three functional groups and the naphthalene skeleton.

-OH Group: A broad O-H stretching band is expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

-COOH Group: This group will show a characteristic C=O stretching vibration around 1650-1700 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer in the solid state. niscair.res.in

-SO₃H Group: The sulfonic acid group gives rise to strong and characteristic absorption bands. Asymmetric and symmetric S=O stretching vibrations are expected near 1350 cm⁻¹ and 1175 cm⁻¹, respectively. S-O stretching vibrations would appear in the 1000-1100 cm⁻¹ range.

Naphthalene Core: C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings.

Quantum chemical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra, aiding in the precise assignment of each observed band to specific atomic motions. nih.govsigmaaldrich.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1650 - 1700 |

| Sulfonic Acid (-SO₃H) | S=O asymmetric stretch | ~1350 |

| Sulfonic Acid (-SO₃H) | S=O symmetric stretch | ~1175 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (molar mass: 268.24 g/mol ), electrospray ionization (ESI) would be a suitable method, likely generating the deprotonated molecular ion [M-H]⁻ in negative ion mode. ontosight.airesearchgate.net

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would reveal characteristic fragmentation pathways. Based on studies of aromatic sulfonic acids and related structures, the following fragmentation patterns are expected: researchgate.netaaqr.orgnih.gov

Loss of SO₃: A primary and highly characteristic fragmentation for aromatic sulfonic acids is the neutral loss of sulfur trioxide (80 Da), leading to a 3-hydroxy-2-naphthoate anion.

Loss of SO₂: Elimination of sulfur dioxide (64 Da) is another common pathway for sulfonates, often involving rearrangement. nih.govresearchgate.net

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da) from the carboxyl group, is a very common fragmentation for aromatic carboxylic acids.

Loss of H₂O: Dehydration, the loss of a water molecule (18 Da), can occur involving the hydroxyl and carboxylic acid protons.

These primary losses can be followed by subsequent fragmentations, providing a detailed fingerprint that helps to confirm the structure of the molecule. High-resolution mass spectrometry would allow for the determination of the exact mass of the parent ion and its fragments, confirming their elemental composition.

Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound ([M-H]⁻, m/z 267.0)

| Proposed Fragment | Neutral Loss | Fragment m/z |

| [M-H-H₂O]⁻ | H₂O (18 Da) | 249.0 |

| [M-H-CO₂]⁻ | CO₂ (44 Da) | 223.0 |

| [M-H-SO₂]⁻ | SO₂ (64 Da) | 203.0 |

| [M-H-SO₃]⁻ | SO₃ (80 Da) | 187.0 |

| [M-H-SO₃-CO₂]⁻ | SO₃ + CO₂ (124 Da) | 143.0 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would unequivocally establish which tautomeric form exists in the crystal lattice.

Furthermore, it would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl, carboxyl, and sulfo groups, which dictate the crystal packing arrangement. While no published crystal structure for this compound was identified in the searched literature, studies on related naphthoic acid derivatives demonstrate the power of this technique in providing foundational structural data. lgcstandards.com

Reaction Mechanism Investigations Involving this compound

Understanding the reaction mechanisms of this compound is key to optimizing its use in industrial synthesis, particularly in the manufacturing of azo dyes.

Kinetic Studies of Key Reactions

Kinetic studies are essential for elucidating the mechanisms of reactions, determining rate-limiting steps, and understanding the influence of various parameters like pH, temperature, and catalyst concentration.

A primary reaction of interest for this compound is electrophilic aromatic substitution, specifically azo coupling. This compound acts as the coupling component, reacting with a diazonium salt. The hydroxyl group is a strong activating group, directing the substitution to the position adjacent to it. wikipedia.org Kinetic studies on related systems show that the rate of this diazo coupling reaction is significantly affected by the pH of the medium and the nature of the substituents on the diazonium salt. wikipedia.org The reaction rate is typically highest under mildly alkaline conditions where the hydroxyl group is deprotonated to the more strongly activating phenoxide anion, but the diazonium salt remains stable.

Identification of Intermediates and Transition States

The elucidation of reaction pathways for derivatives of 3-hydroxy-2-naphthoic acid has been approached through both experimental and computational methods. These studies are critical for understanding the factors that control product formation and for optimizing reaction conditions.

Spectroscopic Identification of Intermediates:

In the study of reactions involving 3-hydroxy-2-naphthoic acid, various spectroscopic techniques can be employed to detect and characterize transient intermediates. For instance, in the synthesis of anilides from 3-hydroxy-2-naphthoic acid, the reaction is proposed to proceed through a series of sequential and parallel steps. nih.gov The formation of intermediates can be influenced by reaction conditions such as temperature and the choice of solvent. At higher temperatures, an increase in impurities is observed, suggesting the formation of side-products through competing reaction pathways. nih.gov

Computational Modeling of Intermediates and Transition States:

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms that are difficult to probe experimentally. For related naphthoic acid derivatives, computational studies have been used to model the geometric and electronic properties of reactants, intermediates, transition states, and products. ajpchem.org These studies help in understanding the rotational barriers of substituent groups and their influence on the reactivity of the naphthalene core. ajpchem.org

In reactions such as the hydrolysis of naphthalic anhydrides, ab initio calculations have successfully mapped out the reaction pathway, identifying a transition state where intramolecular proton transfer occurs in concert with the alignment of the reacting oxygen atom. rsc.org Such computational approaches could be applied to reactions of this compound to predict the structures and energies of key intermediates and transition states. For example, in a hypothetical electrophilic substitution reaction, one could expect the formation of a sigma complex (an arenium ion) as a key intermediate. The stability of this intermediate would be influenced by the electronic effects of the hydroxyl, carboxyl, and sulfonic acid groups.

Table 1: Postulated Intermediates in Reactions of Hydroxynaphthoic Acids

| Reaction Type | Postulated Intermediate | Method of Identification/Postulation |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Mechanistic Postulate based on similar aromatic reactions |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Mechanistic Postulate based on carbonyl chemistry |

| Kolbe-Schmitt Reaction | Phenoxide-CO2 Complex | Mechanistic Studies on similar carboxylation reactions |

Elucidation of Reaction Stereochemistry

The stereochemical outcome of reactions is of paramount importance, especially in the synthesis of chiral molecules with specific biological activities. For reactions involving 3-hydroxy-2-naphthoic acid and its derivatives, the introduction of new stereocenters can be achieved with varying degrees of stereoselectivity.

Stereoselective Synthesis:

This approach highlights a potential strategy for controlling the stereochemistry at a carbon atom adjacent to the naphthalene ring system. The choice of chiral auxiliary and reaction conditions would be critical in determining the stereochemical course of the reaction.

Table 2: Factors Influencing Stereochemistry in the Synthesis of Hydroxy Acid Derivatives

| Factor | Influence on Stereochemistry | Example |

| Chiral Auxiliary | Directs the approach of the electrophile to a specific face of the enolate. | Evans' Oxazolidinones |

| Solvent | Can influence the conformation of the transition state and the degree of stereoselectivity. | Non-polar solvents often favor more ordered transition states. |

| Temperature | Lower temperatures generally lead to higher stereoselectivity by reducing the available thermal energy for competing, less-ordered transition states. | Aldol (B89426) reactions are often run at low temperatures (e.g., -78 °C). |

| Lewis Acid | Can chelate to the substrate and auxiliary, creating a more rigid transition state and enhancing stereocontrol. | Dialkylboron triflates are commonly used in Evans' aldol reactions. |

The sulfonate group at the 5-position of this compound would be expected to influence the electronic properties of the naphthalene ring system, potentially affecting the reactivity and regioselectivity of electrophilic substitution reactions. Furthermore, its steric bulk could play a role in directing the stereochemical outcome of reactions occurring at adjacent positions. Detailed computational and experimental studies would be necessary to fully elucidate these effects.

Coordination Chemistry and Ligand Properties of 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Ligand Design Principles and Coordination Sites of 3-Hydroxy-5-sulfo-2-naphthoic Acid

This compound is a multifunctional aromatic organic compound with a naphthalene (B1677914) backbone. ontosight.ai Its structure is characterized by three distinct functional groups: a carboxylic acid group (-COOH) at the 2-position, a hydroxyl group (-OH) at the 3-position, and a sulfonic acid group (-SO₃H) at the 5-position. ontosight.ai These groups are the primary sites for coordination with metal ions.

The design of this ligand is predicated on the presence of hard oxygen donor atoms within the carboxylate and hydroxyl groups, making it particularly suitable for coordinating with a variety of metal ions. The relative positions of the hydroxyl and carboxyl groups create a potential bidentate chelation site. Upon deprotonation, the carboxylate and phenolate (B1203915) groups can form a stable six-membered chelate ring with a metal ion. This chelation is a common feature in the coordination chemistry of related 2-hydroxy-3-naphthoic acid derivatives. wikipedia.org

Complexation Reactions with Transition Metal Ions

The carboxylate and hydroxyl groups of this compound are expected to be the primary coordination sites for transition metal ions. The formation of mononuclear or polynuclear complexes is possible, depending on the reaction conditions and the nature of the metal ion. nih.gov Studies on analogous naphthalene-based ligands, such as 3-hydroxy-2-naphthoic acid and 3,5-dihydroxy-2-naphthoic acid, have shown the formation of stable complexes with a range of d-block transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netasianpubs.org

The stoichiometry and stability of metal complexes with ligands like this compound are crucial parameters that quantify the binding affinity. These are typically determined using techniques such as potentiometric titration, spectrophotometry, and conductometry. rdd.edu.iq For instance, the Bjerrum method, a potentiometric titration technique, has been employed to determine the stability constants of complexes formed between various lanthanide ions and substituted pyrimidines. derpharmachemica.com

In this method, the proton-ligand stability constant (pK) is first determined from the titration of the free ligand against a strong base. Subsequently, titrations are performed in the presence of the metal ion at a specific ionic strength. derpharmachemica.com The departure of the metal-ligand titration curve from the ligand-only curve indicates the formation of the complex. derpharmachemica.com From these data, the metal-ligand stability constants (log K) for 1:1 and 1:2 (metal:ligand) complexes can be calculated. derpharmachemica.com The stability of transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). orientjchem.org

Table 1: Methods for Stability Constant Determination

| Method | Description | Reference |

|---|---|---|

| Potentiometric Titration | Measures the change in pH of a solution upon addition of a titrant to determine the formation constants of metal complexes. | rdd.edu.iqderpharmachemica.com |

| Spectrophotometry | Utilizes changes in the UV-Vis absorption spectrum upon complexation to determine stoichiometry and stability. | orientjchem.org |

The complexation of this compound with metal ions is highly dependent on the pH of the solution. The ligand possesses two acidic protons that can be liberated: one from the carboxylic acid group and one from the hydroxyl group. The sulfonic acid group is generally deprotonated at very low pH.

The pKa of the carboxylic acid group in the related 3-hydroxy-2-naphthoic acid is approximately 2.8, meaning it will be deprotonated to form a carboxylate anion (-COO⁻) in solutions with pH values above this. oecd.org The hydroxyl group is more weakly acidic and will deprotonate at a higher pH. Complex formation with metal ions typically commences in the pH range where the carboxyl group is deprotonated. derpharmachemica.com As the pH increases, the hydroxyl group can also deprotonate and participate in chelation, leading to the formation of more stable complexes. The specific pH range for complex formation depends on the metal ion and the ligand. For example, complexation for some systems has been observed to start at a pH of 2.5 to 3.0. derpharmachemica.com

The formation and structure of metal complexes of this compound can be investigated using various spectroscopic techniques.

UV-Vis Spectroscopy: The electronic absorption spectra of the ligand are expected to change upon coordination with a metal ion. These changes, such as a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in molar absorptivity, provide evidence of complex formation. researchgate.netresearchgate.net The naphthalene ring system and its associated chromophores give rise to characteristic absorption bands that are sensitive to the electronic environment, which is altered upon metal binding.

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent. The fluorescence properties of this compound, arising from the extended π-system of the naphthalene core, are likely to be modulated by complexation with metal ions. Coordination to paramagnetic transition metal ions often leads to quenching of the ligand's fluorescence. In contrast, complexation with certain diamagnetic metal ions, such as Zn(II) or Cd(II), can sometimes enhance fluorescence intensity. Manganese complexes based on a related azotetrazole-3-hydroxy-2-naphthoic acid ligand have been shown to exhibit luminescence emission peaks at room temperature. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable tool for characterizing complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), or Fe(III). The EPR spectrum provides information about the oxidation state, the coordination environment, and the geometry of the metal center. This technique is not applicable to complexes with diamagnetic metal ions like Zn(II), Cd(II), or Ni(II) in a square planar geometry.

Complexation Reactions with Lanthanide and Actinide Ions

The oxygen-rich coordination environment offered by the carboxylate and phenolate groups of this compound makes it a suitable ligand for hard Lewis acidic ions like lanthanides (Ln³⁺) and potentially actinides. The coordination chemistry of lanthanides with naphthalene-based ligands has been explored, often resulting in complexes with high coordination numbers (e.g., 8 or 9). nih.gov

Complexes of lanthanide ions are well-known for their characteristic line-like emission spectra and long luminescence lifetimes. nih.gov However, the direct excitation of lanthanide ions is often inefficient due to their low molar absorption coefficients. The luminescence of lanthanide complexes can be significantly enhanced through the "antenna effect." researchgate.net

In this process, an organic ligand, such as this compound, acts as an "antenna." The ligand absorbs incident light (typically UV) and is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. If the energy of this triplet state is appropriately matched with the accepting energy level of the coordinated lanthanide ion, an efficient energy transfer can occur from the ligand to the metal ion. nih.gov Subsequent de-excitation of the lanthanide ion results in its characteristic luminescence. nih.gov

The naphthalene moiety in this compound provides a suitable chromophore for absorbing UV light. The efficiency of the energy transfer and the resulting luminescence will depend on how well the ligand's triplet state energy matches the emissive levels of the specific lanthanide ion. For example, ligands with low-lying triplet states are often good sensitizers for near-infrared (NIR) emitting lanthanides like Nd³⁺, Er³⁺, and Yb³⁺. nih.gov

Table 2: Characteristic NIR Emission Peaks for Selected Lanthanide Ions

| Lanthanide Ion | Transition | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| Nd³⁺ | ⁴F₃/₂ → ⁴I₉/₂ | 870.8 | nih.gov |

| Nd³⁺ | ⁴F₃/₂ → ⁴I₁₁/₂ | 1052.7 | nih.gov |

| Yb³⁺ | ²F₅/₂ → ²F₇/₂ | 977.6 | nih.gov |

Chelation Behavior with Actinide Species

The coordination chemistry of this compound with actinide species is not extensively documented in publicly available scientific literature. However, based on the known coordination preferences of the functional groups present on the ligand—carboxylate, hydroxyl, and sulfonate—a theoretical chelation behavior can be inferred. Actinide ions, particularly in their higher oxidation states (e.g., An(IV), An(V) as in uranyl UO₂²⁺, and An(VI)), are hard Lewis acids and thus exhibit a strong affinity for hard oxygen donor atoms, such as those in the carboxylate and hydroxyl groups.

The carboxylate group is expected to be the primary binding site, coordinating to the actinide center in a monodentate, bidentate chelating, or bridging fashion. The hydroxyl group, ortho to the carboxylate, can participate in chelation to form a stable five-membered ring with the actinide ion. This type of chelate ring is a common feature in the coordination of α-hydroxy carboxylates with metal ions and significantly enhances the stability of the resulting complex.

The role of the sulfonate group is less straightforward. While the oxygen atoms of the sulfonate group are also hard donors, the group's coordination ability is generally weaker than that of the carboxylate. It may remain as a non-coordinating, charge-balancing anion, enhancing the water solubility of the complex. Alternatively, it could participate in weaker electrostatic interactions or bridge between actinide centers, especially in the solid state, potentially leading to the formation of coordination polymers.

Structural Diversity and Topology of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

Direct synthesis and structural characterization of Metal-Organic Frameworks (MOFs) or coordination polymers specifically incorporating this compound are not widely reported. However, the synthesis and structure of MOFs based on analogous ligands, such as other functionalized naphthalene dicarboxylates and aromatic carboxylates with additional donor groups, can provide significant insight into the potential structural features of MOFs derived from the title compound.

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal methods are the most common techniques for the synthesis of MOFs, including those containing actinide ions or functionalized organic linkers. researchgate.net These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically an autoclave, in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal) at elevated temperatures (typically 100-260 °C).

For the synthesis of MOFs with this compound, a similar approach would be anticipated. The choice of solvent can significantly influence the resulting structure. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are frequently used and can sometimes be incorporated into the final framework structure. northeastern.edu The pH of the reaction mixture is another critical parameter that affects the deprotonation state of the carboxylic and sulfonic acid groups, thereby influencing the coordination mode of the ligand and the dimensionality of the resulting framework. Modulators, such as monocarboxylic acids, are often added to control the nucleation and growth of the MOF crystals, leading to higher quality and larger crystals.

The synthesis of actinide-based MOFs presents additional challenges due to the radioactivity and specific coordination preferences of the actinide elements. researchgate.net However, successful solvothermal synthesis of uranium and thorium MOFs with various carboxylate linkers has been reported, indicating the feasibility of incorporating this compound into actinide-based frameworks. northeastern.edudntb.gov.ua

Table 1: Examples of Solvothermal Synthesis Conditions for Analogous MOFs

| MOF Name/Formula | Metal Source | Ligand(s) | Solvent | Temperature (°C) | Time (h) | Ref. |

| U(1,3-bdc)₂(DMF) | UCl₄ | Isophthalic acid | DMF | 120 | 72 | northeastern.edu |

| Th-SINAP-200 | Th(NO₃)₄·xH₂O | 5,5'-(naphthalene-2,6-diyl)diisophthalic acid | DMF/Formic Acid | 120 | 72 | nih.gov |

| MOF-801 | ZrOCl₂·8H₂O | Fumaric acid | DMF/Formic Acid | 130 | 24 | rhhz.net |

| Fe-MOF-74 | FeCl₂·4H₂O | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | DMF/Ethanol/H₂O | 125 | 20 | researchgate.net |

This table presents data for MOFs synthesized from ligands analogous to this compound to illustrate typical synthesis conditions.

Single-Crystal X-ray Diffraction Studies of MOF Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of MOFs. iucr.org For a hypothetical MOF constructed from this compound, SCXRD would reveal critical information about its topology, pore structure, and the coordination environment of the metal centers.

Based on studies of related systems, several structural features could be anticipated. The carboxylate and hydroxyl groups would likely chelate the metal centers, forming the primary structural building units (SBUs). The sulfonate group could either be a non-coordinating, charge-balancing group residing in the pores or participate in the framework construction, potentially leading to more complex topologies. The naphthalene backbone provides rigidity and can lead to porous structures through its steric bulk and potential for π-π stacking interactions between adjacent linkers.

The structural diversity of MOFs is vast, and the use of a multifunctional ligand like this compound could lead to novel topologies. The presence of multiple, distinct functional groups can also facilitate the formation of mixed-linker MOFs, where additional organic linkers are introduced to tune the pore size and functionality of the material. rsc.org In actinide-based MOFs, the high coordination numbers of the metal ions often result in the formation of polynuclear SBUs, which can assemble into complex 3D frameworks. nih.govrsc.org

Table 2: Crystallographic Data for Representative Analogous MOFs

| MOF Name | Formula | Crystal System | Space Group | Key Structural Feature | Ref. |

| U(1,3-bdc)₂ | C₁₆H₈O₈U | Monoclinic | P2₁/c | 3D framework with UO₈ polyhedra | northeastern.edu |

| Th-SINAP-200 | C₆₀H₅₄N₂O₃₂STh₂ | Triclinic | P-1 | Cationic 3D framework with Th₆(μ₃-OH)₈ SBUs | nih.gov |

| MOF-205 | C₄₄H₂₁O₁₀Zn₄ | Cubic | Fm-3m | Porous framework with Zn₄O clusters and mixed linkers | rsc.org |

| DUT-4 | Al(OH)(ndc) | Orthorhombic | Cmc2₁ | Porous framework with chains of AlO₆ octahedra | researchgate.net |

This table provides examples of crystallographic data for MOFs with ligands that share structural similarities with this compound.

Porosity and Surface Area Characterization of MOFs

A key feature of MOFs is their permanent porosity, which is typically characterized by gas adsorption measurements. The Brunauer-Emmett-Teller (BET) method, based on the physisorption of nitrogen at 77 K, is the standard technique for determining the specific surface area of porous materials, including MOFs.

For a MOF synthesized with this compound, the porosity would be highly dependent on the resulting crystal structure. The bulky naphthalene unit and the potential for an open framework topology suggest that such a material could exhibit significant porosity. However, the presence of the sulfonate group might lead to a higher framework density or interpenetration, which could reduce the pore volume.

The surface area and pore size distribution of a hypothetical MOF would be crucial for its potential applications, such as gas storage, separation, and catalysis. The functional groups lining the pores, in this case, hydroxyl and sulfonate groups, would impart specific chemical properties to the internal surface of the MOF, potentially enhancing its selectivity for certain guest molecules.

Table 3: Porosity and Surface Area Data for Analogous Porous MOFs

| MOF Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas Adsorption Highlights | Ref. |

| MOF-205 | 4460 | Not Reported | High H₂ and CO₂ uptake | rsc.org |

| MOF-205-NO₂ | 3980 | Not Reported | Enhanced H₂ adsorption compared to parent MOF | rsc.org |

| DUT-4 | Not Reported | 0.68 | H₂ saturation value of 2.1 wt% at 30 bar | researchgate.net |

| DUT-5 | Not Reported | 0.81 | H₂ excess adsorption of 3.3 wt% at 40 bar | researchgate.net |

| Sc-MOF (1a) | 634 | 0.25 | Isosteric heat of H₂ adsorption of 5.25 kJ/mol | manchester.ac.uk |

| Sc-MOF (2a) | 1233 | 0.62 | Isosteric heat of H₂ adsorption of 2.59 kJ/mol | manchester.ac.uk |

This table showcases the porosity data for several MOFs constructed from ligands analogous to this compound, demonstrating the range of surface areas and pore volumes that can be achieved.

Analytical Methodologies and Sensor Development Utilizing 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Spectrophotometric and Fluorimetric Assays for Metal Ion Detection and Quantification

The presence of chelating groups in 3-hydroxy-5-sulfo-2-naphthoic acid suggests its utility as a chromogenic or fluorogenic reagent for the detection and quantification of metal ions. The formation of a coordination complex between the compound and a metal ion can lead to a significant change in the electronic properties of the ligand, resulting in a measurable alteration of its absorption or fluorescence spectrum.

While specific studies on this compound are limited, research on analogous compounds provides a strong basis for its potential applications. For instance, derivatives of 3-hydroxy-2-naphthoic acid have been successfully employed as fluorescent probes. 3-Hydroxy-2-naphthoic hydrazide, a closely related compound, exhibits a sensitive fluorescent response to aluminum (Al³⁺) and cyanide (CN⁻) ions. The interaction with Al³⁺ ions leads to a notable enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This suggests that this compound could also form fluorescent complexes with certain metal ions, enabling their quantification.

Optimization of Reagent Concentration and Reaction Conditions

The development of a robust spectrophotometric or fluorimetric assay necessitates the careful optimization of several key parameters to ensure maximum sensitivity, selectivity, and reproducibility. These parameters typically include:

Reagent Concentration: The concentration of this compound must be optimized to ensure complete complexation with the target metal ion without causing high background absorbance or fluorescence.

pH of the Medium: The pH of the solution plays a critical role as it affects both the ionization state of the functional groups on the reagent and the hydrolysis of the metal ion. The optimal pH would be one that favors the formation of the desired metal-ligand complex.

Reaction Time and Temperature: The kinetics of the complexation reaction need to be considered. The time required to reach equilibrium and the influence of temperature on the reaction rate and complex stability should be determined.

Solvent System: The choice of solvent can influence the solubility of the reagent and the complex, as well as the spectral properties of the resulting species.

A hypothetical optimization process for the detection of a metal ion, for instance, Fe³⁺, using this compound is outlined in the table below.

| Parameter | Investigated Range | Optimal Condition (Hypothetical) | Rationale |

| Reagent Concentration | 1 x 10⁻⁵ M - 1 x 10⁻³ M | 5 x 10⁻⁴ M | Ensures sufficient reagent for complexation with the expected range of metal ion concentrations. |

| pH | 2 - 10 | 4.5 | Maximizes the formation of the specific metal-ligand complex while minimizing hydrolysis of the metal ion. |

| Reaction Time | 1 - 30 minutes | 15 minutes | Allows the complexation reaction to reach completion for stable and reproducible measurements. |

| Temperature | 20°C - 50°C | 25°C (Room Temperature) | Provides a balance between reaction rate and complex stability, and is convenient for routine analysis. |

Interference Studies and Selectivity Enhancements

A crucial aspect of any analytical method is its selectivity—the ability to accurately measure the analyte of interest in the presence of other potentially interfering species. For a metal ion detection assay using this compound, common interfering ions would include other metal cations that can also form complexes with the reagent.

Interference studies are typically conducted by measuring the analytical signal of the target metal ion in the presence of a fixed concentration of a potential interferent. The tolerance limit for an interfering ion is often defined as the concentration that causes an error of ±5% in the determination of the target analyte.

To enhance selectivity, several strategies can be employed:

Use of Masking Agents: Masking agents are substances that form stable complexes with interfering ions, preventing them from reacting with the primary reagent. For example, citrate (B86180) or tartrate could be used to mask certain metal ions.

pH Adjustment: By carefully controlling the pH, it may be possible to selectively form the complex of the target metal ion while suppressing the formation of complexes with interfering ions.

Derivative Spectrophotometry: This technique can sometimes resolve overlapping spectra from the target analyte complex and interfering species.

Potentiometric and Conductometric Titration Applications

In a potentiometric titration , the change in the potential of an ion-selective electrode (ISE) or a suitable indicator electrode is monitored as a titrant (the metal ion or the ligand) is added. The resulting titration curve can reveal the formation of different complex species (e.g., 1:1, 1:2 metal-to-ligand ratios).

Conductometric titration involves measuring the change in the electrical conductivity of a solution during the titration. The formation of a complex often leads to a change

Electrochemical Sensor Design and Performance Evaluation

Electrochemical sensors offer a robust platform for the detection of a wide array of analytes with high sensitivity and selectivity. The performance of these sensors is critically dependent on the material used to modify the electrode surface. While direct studies involving this compound are not prevalent, its functional groups suggest it could be a candidate for electrode modification.

Modified Electrodes Incorporating this compound

The functional groups of this compound—hydroxyl, sulfonic acid, and carboxylic acid—offer multiple avenues for immobilization onto an electrode surface. The sulfonic acid group, in particular, can enhance the aqueous solubility and stability of the modifying layer and can be electrochemically active. Aromatic sulfonic acids have been successfully used to create conductive polymer films on electrodes. For instance, the electropolymerization of compounds like p-aminobenzene sulfonic acid has been shown to create films that enhance the electrochemical signal of target analytes. nih.gov

Theoretically, this compound could be electropolymerized or cast onto electrode surfaces such as glassy carbon, gold, or carbon nanotubes. The resulting modified electrode could exhibit enhanced electrocatalytic activity due to the combined electronic effects of its functional groups. The naphthalene (B1677914) ring system provides a platform for π-π stacking interactions, which can be beneficial for the detection of certain organic molecules.

Voltammetric and Amperometric Detection Principles

Voltammetric and amperometric techniques are powerful electrochemical methods for quantitative analysis. In voltammetry, the current is measured as the potential is varied, while in amperometry, the current is monitored at a fixed potential. The choice of technique depends on the specific analyte and the desired sensitivity.

For a modified electrode incorporating this compound, detection would likely be based on the electrocatalytic oxidation or reduction of the target analyte at the electrode surface. The hydroxyl and carboxylic acid groups could participate in redox reactions or act as recognition sites for analytes. For example, in the detection of neurotransmitters like 5-hydroxytryptamine, modified electrodes are crucial to prevent fouling of the electrode surface and to enhance the signal. nih.gov The sulfonic acid group on this compound could play a similar role in repelling interfering anionic species from the electrode surface. nih.gov

The performance of such a sensor would be evaluated based on key parameters such as its linear dynamic range, limit of detection, sensitivity, selectivity, and stability. These parameters for a hypothetical sensor are presented in the table below, drawing parallels from sensors based on similar functionalized aromatic compounds.

| Parameter | Description |

| Linear Dynamic Range | The concentration range over which the sensor's response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |

| Sensitivity | The change in the sensor's output signal per unit change in analyte concentration. |

| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other interfering species. |

| Stability | The consistency of the sensor's response over time and with repeated use. |

Chemosensor Development for Specific Analyte Recognition

Chemosensors are devices that use chemical recognition to produce a measurable signal in the presence of a specific analyte. The design of a chemosensor relies on the interaction between a receptor molecule and the target analyte.

Anion Sensing Architectures

The electron-deficient aromatic system of the naphthalene core, combined with the hydrogen-bond donating capabilities of the hydroxyl and carboxylic acid groups, suggests that this compound could be explored for the development of anion sensors. The sulfonic acid group, being anionic itself, could be utilized in displacement assays or could be chemically modified to create a neutral receptor site. The binding of an anion would likely be detected through a change in the fluorescence or electrochemical properties of the molecule. Naphthalene-based fluorescent probes are widely used for sensing applications due to their favorable photophysical properties.

Biosensing Interfaces

In the realm of biosensing, this compound could serve as a versatile building block for creating biocompatible interfaces. The carboxylic acid group can be readily functionalized using well-established carbodiimide (B86325) chemistry to covalently attach biomolecules such as enzymes or antibodies. researchgate.net The sulfonic acid group can help to reduce non-specific protein adsorption, a critical requirement for biosensors operating in complex biological media.

For example, in an enzyme-based biosensor, this compound could be used to immobilize an enzyme like glucose oxidase onto an electrode surface. The detection of glucose would then be achieved by measuring the electrochemical signal generated during the enzymatic reaction. The inherent redox activity of the naphthalene moiety might also play a role in mediating electron transfer between the enzyme's active site and the electrode. The table below outlines potential biomolecules that could be interfaced with this compound for biosensing purposes.

| Biomolecule | Potential Analyte | Detection Principle |

| Glucose Oxidase | Glucose | Amperometric detection of hydrogen peroxide or direct electron transfer. |

| Urease | Urea (B33335) | Potentiometric or amperometric detection of ammonia (B1221849) or pH change. researchgate.net |

| Antibodies | Specific Antigens | Electrochemical immunoassay formats (e.g., ELISA). |

| DNA Aptamers | Various targets | Conformational change-induced electrochemical signal. nih.gov |

While the direct application of this compound in these specific sensor configurations is yet to be extensively reported, its chemical structure holds considerable promise for future research and development in the field of analytical chemistry.

Applications in Advanced Materials Science and Catalysis Featuring 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Dye Synthesis and Photophysical Property Tuning

The chromophoric nature of the naphthalene (B1677914) ring system, combined with the electron-donating and -withdrawing groups present in 3-Hydroxy-5-sulfo-2-naphthoic acid, makes it a valuable precursor in the synthesis of dyes. The sulfonic acid group, in particular, imparts water solubility, a desirable characteristic for many dyeing applications.

Azo Dye and Anthraquinone (B42736) Dye Derivatives

This compound is a well-established intermediate in the production of azo dyes. ias.ac.inontosight.ai These dyes, characterized by the presence of one or more azo (-N=N-) groups, are widely used in the textile and leather industries. ias.ac.in In the synthesis of azo dyes, this compound typically acts as a coupling component. The general process involves the diazotization of a primary aromatic amine, which then reacts with the activated aromatic ring of the naphthoic acid derivative to form the azo linkage. The hydroxyl group on the naphthalene ring directs the coupling to the ortho position.

While the use of this compound in creating azo dyes is documented, its application in the synthesis of anthraquinone dye derivatives is not well-established in publicly available scientific literature. Anthraquinone dyes, which are based on the 9,10-anthraquinone core, represent another significant class of colorants.

Table 1: Examples of Azo Dyes Derived from Naphthoic Acid Precursors

| Diazo Component (Example) | Coupling Component | Resulting Azo Dye (Example) | Key Properties/Applications |

| Aniline | 3-Hydroxy-2-naphthoic acid | Lithol Rubine BK | Red pigment used in printing inks and plastics. |

| 4-Methyl-2-sulfophenylamine | 3-Hydroxy-2-naphthoic acid | C.I. Pigment Red 57:1 | Red pigment for printing inks, paints, and plastics. nih.gov |

| 2-Methyl-5-nitrophenylamine | 3-Hydroxy-2-naphthoic acid | C.I. Pigment Red 150 | Red pigment. chemicalbook.com |

Note: This table includes examples derived from the closely related 3-hydroxy-2-naphthoic acid to illustrate the general synthetic principles, due to limited specific examples for the sulfonated analogue in available literature.

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the naphthalene moiety in this compound and its derivatives makes them potential candidates for the development of fluorescent probes and imaging agents. The photophysical properties, such as absorption and emission wavelengths, can be modulated by introducing different functional groups. For instance, studies on the related compound, 3-hydroxy-2-naphthoic acid, have shown that its emission spectrum is sensitive to the surrounding environment, such as solvent polarity and pH. ias.ac.in This sensitivity is a key requirement for a fluorescent sensor.

Derivatives of hydroxynaphthoic acids can be designed to selectively bind to specific analytes, such as metal ions, leading to a change in their fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of the target analyte. While the principle is sound, specific research detailing the use of this compound as a fluorescent probe or imaging agent is limited in the available scientific literature.

Catalytic Activity of this compound Complexes and Derivatives

The carboxylic acid and hydroxyl groups in this compound are capable of coordinating with metal ions to form stable complexes. These metal complexes can exhibit catalytic activity, participating in a variety of organic transformations.

Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of ligands similar to this compound have been investigated as catalysts for various organic reactions. However, specific studies detailing the use of this compound complexes in homogeneous catalysis are not readily found in the reviewed literature. The potential for such applications exists, given the compound's ability to form well-defined metal complexes.

Heterogeneous Catalysis and Supported Catalytic Systems

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. There is a lack of specific research on the direct use of this compound itself as a heterogeneous catalyst. However, the sulfonic acid group presents an opportunity for its immobilization onto solid supports. By grafting or co-polymerizing this compound onto materials like silica (B1680970) or polymers, it could serve as a solid acid catalyst or as a support for catalytically active metal nanoparticles. This approach would create a heterogeneous catalytic system, but detailed research in this area specifically involving this compound is not currently available.

Photocatalytic Applications

Photocatalysis utilizes light to activate a catalyst, which in turn accelerates a chemical reaction. Materials based on naphthalene derivatives have been explored for their photocatalytic properties, often in the context of environmental remediation, such as the degradation of pollutants. The extended π-system of the naphthalene core in this compound suggests it could absorb light and participate in photophysical processes. However, there is no specific information in the surveyed literature regarding the application of this compound or its derivatives in photocatalysis.

Advanced Functional Materials Development

The unique molecular architecture of this compound, characterized by its naphthalene core, hydroxyl, carboxyl, and sulfonic acid functional groups, makes it a compelling building block for the synthesis of advanced functional materials. ontosight.ai Its ability to coordinate with various metal ions allows for the formation of coordination polymers and metal-organic frameworks (MOFs) with tailored properties, opening avenues for its application in optoelectronics, energy storage, and magnetic materials.

Optoelectronic Materials Integration

The integration of this compound into optoelectronic materials is an area of growing interest, primarily through the formation of luminescent lanthanide complexes. The aromatic system of the naphthoic acid ligand can act as an "antenna," absorbing light energy and transferring it to the coordinated lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is fundamental to the development of highly efficient luminescent materials.

Research into lanthanide complexes with various organic ligands has demonstrated the potential for creating materials with applications in lighting, displays, and optical sensing. For instance, complexes of europium(III) and terbium(III) are known for their sharp, long-lived emission in the red and green spectral regions, respectively. Studies on lanthanide complexes with ligands similar to this compound, such as benzoic acid derivatives, have shown that the luminescence properties are highly dependent on the efficiency of the energy transfer from the ligand to the metal center. nih.govmdpi.comnih.gov

The fluorescence spectra of terbium(III) complexes, for example, can show excellent luminescence due to efficient energy transfer from the ligand to the 5D4 excited state of the Tb(III) ion. nih.gov Conversely, the efficiency of energy transfer to the 5D0 excited state of Eu(III) can be lower, resulting in weaker luminescence. nih.gov The specific electronic properties of this compound, influenced by its substituent groups, would play a critical role in determining the energy levels of its triplet state and, consequently, the efficiency of energy transfer to different lanthanide ions.

Table 1: Illustrative Luminescence Properties of Lanthanide Complexes with Aromatic Carboxylic Acid Ligands

| Lanthanide Ion | Ligand Type | Emission Wavelength (nm) | Key Transition | Reference |

| Europium(III) | p-Nitrobenzoic acid & o-phenanthroline | 613 | 5D0→7F2 | nih.gov |

| Terbium(III) | Acetophenonylcarboxymethyl sulphoxide | - | 5D4→7FJ | nih.gov |

| Europium(III) | 4,5-di(3,5-dicarboxylphenoxy)phthalic acid | - | - | rsc.org |

| Terbium(III) | 4,5-di(3,5-dicarboxylphenoxy)phthalic acid | - | - | rsc.org |

This table presents data for analogous compounds to illustrate the potential of lanthanide complexes for optoelectronic applications. The exact performance of this compound complexes would require specific experimental investigation.

Energy Storage Material Components

Coordination polymers and metal-organic frameworks (MOFs) are emerging as promising candidates for energy storage applications due to their high porosity, large surface area, and tunable electrochemical properties. While direct studies on this compound for energy storage are limited, research on analogous systems provides a strong basis for its potential in this field.

Coordination polymers can be utilized as electrode materials in batteries and supercapacitors. For instance, a zinc-based coordination polymer has been synthesized and, when combined with reduced graphene oxide (rGO), has shown potential as a battery-type material for supercapacitors. rsc.org This hybrid material exhibited a specific capacity of 188.5 C g-1 at a current density of 1 A g-1 and maintained 85% of its capacity after 6000 charge-discharge cycles. rsc.org

Furthermore, cobalt(II) coordination polymers containing hydroxyisophthalic acid have been investigated for their lithium-ion storage properties after being converted to cobalt oxide (Co3O4) through calcination. researchgate.net This demonstrates a common strategy where coordination polymers serve as precursors for metal oxides with controlled morphology and enhanced electrochemical performance. The porous structure of the initial coordination polymer can be retained in the final metal oxide, leading to improved ion diffusion and cycling stability.

The incorporation of this compound into such frameworks could offer several advantages. The presence of multiple coordination sites (carboxyl and hydroxyl groups) can lead to robust and stable structures. The sulfonate group could potentially enhance ion transport within the material, a crucial factor for high-performance energy storage devices.

Table 2: Performance of a Coordination Polymer-Based Supercapacitor Material

| Material | Specific Capacity (at 1 A g-1) | Cycling Stability (after 6000 cycles) | Coulombic Efficiency | Reference |

| Zn-CP/rGO | 188.5 C g-1 | 85% | 97% | rsc.org |

This table showcases the potential of coordination polymers in energy storage, suggesting a possible application area for materials derived from this compound.

Magnetic Materials Derived from Coordination Complexes

The field of molecular magnetism relies on the design and synthesis of coordination complexes and polymers where the interaction between metal centers can be controlled to produce specific magnetic properties. The choice of the organic ligand is crucial in mediating these magnetic interactions. This compound, with its ability to bridge multiple metal centers, is a promising ligand for the construction of novel magnetic materials.

Research on coordination polymers has shown that the arrangement of metal ions and the nature of the bridging ligands dictate the magnetic behavior of the material, which can range from simple paramagnetism to more complex phenomena like ferromagnetism, antiferromagnetism, or single-molecule magnet (SMM) behavior. For example, cobalt(II) coordination polymers have been synthesized that exhibit ferromagnetic behavior due to the specific arrangement of the cobalt ions bridged by a combination of hydroxyl and carboxylate groups. researchgate.net

Lanthanide ions are also of particular interest for developing magnetic materials due to their large magnetic moments and magnetic anisotropy. The synthesis of lanthanide complexes with dicarboxylate ligands has been explored to create coordination polymers with interesting magnetic properties. dntb.gov.ua The specific coordination environment provided by the ligand around the lanthanide ion is a key factor in determining the magnetic anisotropy of the resulting complex.

The structure of this compound offers the potential to create multidimensional coordination networks with transition metals or lanthanides. The carboxylate and hydroxyl groups can bridge metal ions, while the sulfonate group might influence the crystal packing and potentially the long-range magnetic ordering. The ability to form stable complexes with a variety of metal ions suggests that a range of magnetic materials with diverse properties could be synthesized using this versatile ligand.

Environmental Fate, Degradation Pathways, and Remediation Strategies for 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Environmental Occurrence and Distribution Studies

Sulfonated aromatic compounds, such as naphthalenesulfonates, are recognized as environmental pollutants, with some studies indicating their significant contribution to the pollution load in major rivers. d-nb.info The industrial use of similar compounds in the manufacturing of dyes and pigments can lead to their release into wastewater. Due to their chemical stability, these compounds can persist and be transported over long distances in aquatic systems.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 3-Hydroxy-5-sulfo-2-naphthoic acid, the primary abiotic degradation mechanisms would likely involve photolysis, hydrolysis, and chemical oxidation.

Photolytic Degradation Pathways

The photodegradation of sulfonated naphthalene (B1677914) compounds can be influenced by the presence of photosensitizers in the aquatic environment. For instance, soluble substances of biological origin, isolated from urban bio-wastes, have been shown to act as efficient photosensitizers for the degradation of naphthalene sulfonates upon irradiation. researchgate.net In such processes, the degradation of the photosensitizer can occur concurrently with the degradation of the target compound. researchgate.net